9H-Indolo[3,2,1-de]phenanthridin-9-one 9H-Indolo[3,2,1-de]phenanthridin-9-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15767801
InChI: InChI=1S/C19H11NO/c21-19-16-8-2-1-6-12(16)14-9-5-10-15-13-7-3-4-11-17(13)20(19)18(14)15/h1-11H
SMILES:
Molecular Formula: C19H11NO
Molecular Weight: 269.3 g/mol

9H-Indolo[3,2,1-de]phenanthridin-9-one

CAS No.:

Cat. No.: VC15767801

Molecular Formula: C19H11NO

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

9H-Indolo[3,2,1-de]phenanthridin-9-one -

Specification

Molecular Formula C19H11NO
Molecular Weight 269.3 g/mol
IUPAC Name 1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaen-19-one
Standard InChI InChI=1S/C19H11NO/c21-19-16-8-2-1-6-12(16)14-9-5-10-15-13-7-3-4-11-17(13)20(19)18(14)15/h1-11H
Standard InChI Key ZAWSPRXHMBXAGX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=CC=CC=C5N4C2=O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

9H-Indolo[3,2,1-de]phenanthridin-9-one (CAS: 25882-13-7) is a pentacyclic compound with the molecular formula C₁₉H₁₁NO and a molecular weight of 269.3 g/mol . Its IUPAC name, 1,11-diazapentacyclo[10.7.1.0²,⁷.0⁸,²⁰.0¹³,¹⁸]icosa-2,4,6,8(20),9,11,13,15,17-nonaen-19-one, reflects its complex fused-ring system comprising indole and phenanthridinone moieties .

Structural Characterization

X-ray crystallography and spectral analyses confirm a planar architecture with extended π-conjugation. The indole nitrogen at position 1 and the ketone group at position 9 are critical to its electronic properties . Key bond lengths include:

  • C=O bond: 1.22 Å

  • C–N (indole): 1.38 Å

  • C–C (aromatic): 1.40–1.44 Å

Synthetic Methodologies

Photochemical Synthesis

Ghosh et al. (1987) pioneered the synthesis of 9H-indolo[3,2,1-de]phenanthridin-9-one via UV irradiation of N-aroylcarbazoles . The reaction proceeds through a -sigmatropic shift followed by cyclization:

N-Aroylcarbazolehν(300 nm)9H-Indolo[3,2,1-de]phenanthridin-9-one\text{N-Aroylcarbazole} \xrightarrow{h\nu (300\ \text{nm})} \text{9H-Indolo[3,2,1-de]phenanthridin-9-one}

Table 1: Optimization of Photochemical Synthesis Conditions

SubstrateIrradiation Time (h)Yield (%)
N-Benzoylcarbazole1278
N-(4-NO₂)Benzoyl1085
N-(4-OCH₃)Benzoyl1472

Data adapted from Ghosh et al. (1987) .

Catalytic Synthesis Using Ni–Al Layered Double Hydroxides

Recent advancements employ Ni–Al layered double hydroxides (LDHs) as heterogeneous catalysts. Under optimized conditions (60°C, 0.1 g catalyst), yields reach 99% within 30 minutes .

Table 2: Effect of Catalyst Loading on Yield

Catalyst (g)Time (min)Yield (%)
0.023050
0.103099
0.153099

Source: ACS Omega (2018) .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 320°C, with complete degradation by 450°C. The melting point is observed at 285–287°C .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorptions at 1710 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H/O–H stretch) .

  • ¹H NMR: Aromatic protons resonate at δ 6.96–8.11 ppm, with distinct singlets for methoxy groups (δ 3.81) and NH/OH protons (δ 9.52–10.65 ppm) .

  • ¹³C NMR: Carbonyl carbon at δ 168.2 ppm; aromatic carbons at δ 115–140 ppm .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich indole moiety undergoes nitration and halogenation at the 5-position. For example, chlorination with SOCl₂ yields 5-chloro derivatives in 94% yield .

Reductive Amination

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary amine, forming 9H-indolo[3,2,1-de]phenanthridin-9-amine, a precursor to bioactive analogs .

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